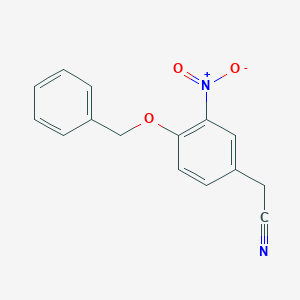

(4-Benzyloxy-3-nitrophenyl)acetonitrile

Description

(4-Benzyloxy-3-nitrophenyl)acetonitrile is an aromatic nitrile derivative characterized by a benzyloxy group at the 4-position and a nitro group at the 3-position of the phenyl ring, attached to an acetonitrile moiety. The benzyloxy substituent likely enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy), influencing solubility and reactivity. The nitro group at the meta position may contribute to electron-withdrawing effects, affecting stability and electronic interactions in synthetic pathways .

Properties

Molecular Formula |

C15H12N2O3 |

|---|---|

Molecular Weight |

268.27 g/mol |

IUPAC Name |

2-(3-nitro-4-phenylmethoxyphenyl)acetonitrile |

InChI |

InChI=1S/C15H12N2O3/c16-9-8-12-6-7-15(14(10-12)17(18)19)20-11-13-4-2-1-3-5-13/h1-7,10H,8,11H2 |

InChI Key |

NZYBPPHFWOWHIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (4-Benzyloxy-3-nitrophenyl)acetonitrile with structurally related compounds, focusing on molecular properties, substituent effects, and reactivity.

Table 1: Comparison of Key Properties

*Calculated properties based on structural analogs.

Key Comparisons

- Substituent Effects: Benzyloxy vs. Nitro Position: The meta-nitro group (3-position) in the target compound may stabilize negative charges less effectively than para-nitro analogs (e.g., 4-nitrophenylacetic acid ), influencing acidity and electrophilic reactivity.

- Reactivity: The acetonitrile moiety enables participation in nucleophilic additions or cyano hydrolysis, similar to 2-(4-methyl-3-nitrophenyl)acetonitrile . However, the benzyloxy group may sterically hinder such reactions compared to smaller substituents. The α-hydroxy group in 4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile introduces hydrogen-bonding capability, absent in the target compound, which may alter solubility and biological activity.

Physical Properties :

- The calculated molecular weight (268.27) of the target compound is higher than analogs like 3-nitrophenylacetic acid (195.15) , suggesting a higher melting/boiling point range.

- The nitro group’s electron-withdrawing effect likely lowers the pKa of adjacent protons compared to the hydroxy-containing analog in (pKa ~10.08) .

Safety and Handling :

Research Findings and Limitations

- Synthetic Applications : Nitrophenylacetonitriles are intermediates in pharmaceuticals and agrochemicals. The benzyloxy group in the target compound may serve as a protective group in multi-step syntheses .

- Biological Activity : Nitro groups often confer antimicrobial or antiparasitic properties, but the benzyloxy substituent’s impact requires further study.

- Data Gaps : Experimental data (e.g., melting point, solubility) for the target compound is absent in the provided evidence, necessitating reliance on calculated values and analog-based inferences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.